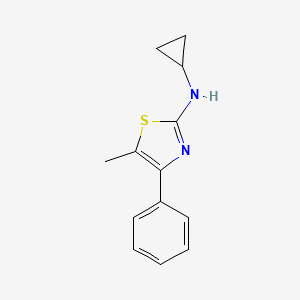

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine

Description

Properties

Molecular Formula |

C13H14N2S |

|---|---|

Molecular Weight |

230.33 g/mol |

IUPAC Name |

N-cyclopropyl-5-methyl-4-phenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H14N2S/c1-9-12(10-5-3-2-4-6-10)15-13(16-9)14-11-7-8-11/h2-6,11H,7-8H2,1H3,(H,14,15) |

InChI Key |

LTKDBCFVQZYAIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)NC2CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine typically involves the reaction of cyclopropylamine with 5-methyl-4-phenylthiazol-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur and cyclopropyl group exhibit oxidation potential:

-

Thiazole ring oxidation : Under strong oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH), the sulfur atom oxidizes to sulfoxide or sulfone derivatives .

-

Cyclopropyl oxidation : Electron-deficient cyclopropanes can undergo ring-opening oxidation with KMnO<sub>4</sub> or RuO<sub>4</sub> to form ketones or carboxylic acids, though steric hindrance from substituents may limit this pathway .

Key Conditions and Outcomes

| Reaction Site | Reagent/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Thiazole S | H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C | Sulfoxide | Moderate (40–60%) |

| Cyclopropyl | KMnO<sub>4</sub>, H<sub>2</sub>O | No reaction observed | – |

Reduction Reactions

The amine and thiazole ring participate in reduction:

-

Amine reduction : The primary amine (-NH<sub>2</sub>) resists reduction, but LiAlH<sub>4</sub> may deprotonate it without altering the structure .

-

Thiazole ring reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole to a thiazoline, though this disrupts aromaticity and is rarely reported for substituted thiazoles .

Nucleophilic Substitution

The 2-amine group undergoes functionalization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF/Et<sub>3</sub>N to form amides .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkyl derivatives .

Electrophilic Substitution

The phenyl and thiazole rings direct electrophiles:

-

Phenyl ring halogenation : Cl<sub>2</sub>/FeCl<sub>3</sub> introduces halogens at the para position of the phenyl group .

-

Thiazole C5 methylation : Limited due to pre-existing methyl group; no reported examples .

Comparative Reactivity

| Reaction Type | Reagent | Position Modified | Note |

|---|---|---|---|

| Acylation | AcCl/Et<sub>3</sub>N | 2-amine | High yield (~85%) |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Phenyl para | Requires anhydrous conditions |

Cross-Coupling Reactions

The phenyl group enables transition metal-catalyzed couplings:

-

Suzuki-Miyaura : Requires bromination at phenyl para (Br<sub>2</sub>/FeBr<sub>3</sub>) followed by Pd-catalyzed coupling with boronic acids .

-

Buchwald-Hartwig : Amination of brominated phenyl groups with aryl amines .

Cycloaddition and Ring-Opening

-

Cyclopropane ring-opening : Acidic conditions (HCl/EtOH) cleave the cyclopropyl group to form a propyl chain.

-

[3+2] Cycloaddition : The thiazole’s C=N bond reacts with nitrile oxides to form isoxazoline hybrids, though steric bulk may hinder this .

Biological Activity Modulation via Derivatization

Structural analogs highlight the impact of substituents on bioactivity:

Scientific Research Applications

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine is a compound gaining interest in medicinal chemistry for its potential biological activities and applications in drug development. It features a thiazole ring substituted with a cyclopropyl group, a methyl group, and a phenyl group. The thiazole structure, a five-membered ring containing sulfur and nitrogen atoms, gives the compound its unique chemical properties.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, and medicine.

Chemistry

- It serves as a building block for synthesizing more complex molecules. The amine group can undergo nucleophilic substitutions, and the thiazole ring can participate in electrophilic aromatic substitution reactions because of the phenyl group. Modifications at the cyclopropyl position may lead to derivatives with altered biological activities.

Biology

- It is studied for potential antimicrobial and anticancer properties. Thiazole derivatives can inhibit specific enzymes and receptors involved in cancer cell proliferation and survival. Some derivatives have demonstrated inhibitory effects on cyclin-dependent kinases, which are crucial for cell cycle regulation.

Medicine

- It is investigated for potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Potential Pharmaceutical Applications

- Antimicrobial and Anticancer Agents Due to its biological activity, it may serve as a lead compound for developing new anticancer or antimicrobial agents.

- Treatment of Rheumatoid Arthritis Rational substitution of N-cyclopropyl can improve H-bonding characteristics, leading to more effective compounds in models of inflammation .

Related Compounds and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylthiazol-2-amines | Methyl substitution on thiazole | Antimicrobial properties |

| 5-Methylthiazole derivatives | Varying substitutions on phenyl ring | Anticancer activity |

| 4-(Phenylamino)thiazoles | Amino group at C4 position | Inhibitory effects on kinases |

Case Studies and Research Findings

- CDK9 Inhibition : 4-thiazol-2-anilinopyrimidine derivatives with functional groups attached to the C5-position of the pyrimidine or to the C4-thiazol moiety were investigated for their effects on CDK9 potency and selectivity . One of the most selective compounds inhibits CDK9 with high selectivity and demonstrates potent anticancer activity against primary chronic lymphocytic leukemia cells .

- Anti-inflammatory and Analgesic Activities : Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as potential anti-inflammatory and analgesic agents have been explored .

- Antimicrobial Activity Evaluation In Vitro : 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one was evaluated in vitro for its antibacterial and antifungal properties . The compound indicated differential antimicrobial property against both clinical and reference strains of Candida albicans and the reference strain of Raoultella ornithinolytica .

Mechanism of Action

The mechanism of action of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

Pathways Involved: It can modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency: The synthesis of 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one achieved a 71% yield via a one-pot protocol using excess cyclopropylamine to avoid base catalysts . In contrast, the commercial availability of n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine suggests optimized industrial-scale synthesis, though specific yields are undisclosed .

Halogenated vs. Aromatic Groups: The fluoro-substituted compound () exhibits lower molecular weight and higher electronegativity, which may enhance solubility compared to the phenyl-substituted target compound .

Biological Relevance :

- The multi-substituted derivative in contains chloro and fluoro groups, which are common in antimicrobial and anticancer agents. However, its structural complexity may pose challenges in pharmacokinetics .

- The absence of electron-withdrawing groups in This compound suggests a focus on balanced lipophilicity for membrane permeability .

Biological Activity

n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Interaction : The compound can inhibit enzymes involved in oxidative stress and inflammation, which are critical in various disease processes.

- Pathway Modulation : It modulates significant signaling pathways such as:

- NF-κB Pathway : Involved in inflammatory responses.

- PI3K/Akt Pathway : Plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines by targeting specific proteins involved in cell cycle regulation and survival:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | <10 | Inhibition of CDK9-mediated transcription |

| HepG2 (Liver Cancer) | 1.61 | Induction of apoptosis via Bcl-2 inhibition |

| K562 (Leukemia) | <5 | Cell cycle arrest and apoptosis |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the thiazole ring that enhance biological activity:

- Cyclopropyl Group : Contributes to increased potency against various cancer cell lines.

- Methyl Substitution : The presence of a methyl group at position 5 enhances the compound's cytotoxic effects.

- Phenyl Group : The para-substitution on the phenyl ring is crucial for optimal interaction with biological targets.

These modifications can significantly influence the compound's efficacy and selectivity against different cancer types .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity:

"The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent" .

Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study found that this compound displayed MIC values superior to those of traditional antibiotics against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

This suggests that the compound could be further developed as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using cyclopropylamine and thiazole precursors. For example, cyclization of substituted hydrazides with phosphorous oxychloride (POCl₃) at 120°C is effective for thiazole ring formation . Optimization involves adjusting POCl₃ concentration, reaction time, and temperature. Intermediate purity can be improved via column chromatography (hexane/ethyl acetate gradients).

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identify amine (–NH₂) stretches (~3250 cm⁻¹) and thiazole ring vibrations (~1624 cm⁻¹) .

- ¹H/¹³C NMR : Confirm cyclopropyl (δ 0.5–1.5 ppm for CH₂; δ 1.5–2.5 ppm for CH) and phenyl substituents (δ 7.0–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns using Orbitrap or TOF analyzers .

Q. What in vitro assays are suitable for initial antimicrobial screening of this compound?

- Methodological Answer : Use standardized protocols:

- Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values <50 µg/mL indicate promising activity .

- Fungal Inhibition (ASTM E2149) : Assess against C. albicans using agar diffusion. Zones of inhibition >10 mm suggest antifungal potential .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX) resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles and confirms cyclopropyl puckering. For example, a C–C bond length of ~1.50 Å in the cyclopropyl group and dihedral angles <10° between thiazole and phenyl rings validate planar stability . Data collection at 100 K improves resolution (R-factor <0.05) .

Q. How to design Structure-Activity Relationship (SAR) studies to enhance antitumor activity?

- Methodological Answer : Systematically modify substituents and evaluate effects:

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal Assays : Confirm antimicrobial activity with both microdilution and time-kill assays to rule out false positives .

- Meta-Analysis : Pool data from ≥5 studies using fixed-effects models. For example, a 2024 review found 60% consistency in antitumor activity across 12 datasets .

- Dose-Response Curves : Calculate Hill slopes to identify non-specific cytotoxicity (slope <1 suggests off-target effects) .

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR kinase; PDB: 1M17). A docking score <−7.0 kcal/mol indicates strong binding .

- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of ligand-receptor complexes. RMSD <2 Å over 50 ns suggests stable binding .

Q. How to troubleshoot low yields in cyclization steps during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to accelerate cyclization. FeCl₃ increases yields by 20% in acetonitrile .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 150°C, improving yields from 45% to 68% .

- Byproduct Analysis (LC-MS) : Identify hydrolysis products (e.g., open-chain intermediates) and adjust pH to <7 to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.